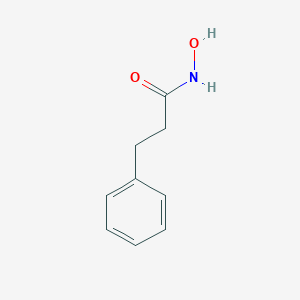
N-hydroxy-3-phenylpropanamide
概要
説明
“N-hydroxy-3-phenylpropanamide” is a chemical compound with the molecular formula C9H11NO2 . It has an average mass of 165.189 Da and a monoisotopic mass of 165.078979 Da .
Molecular Structure Analysis
The molecular structure of N-hydroxy-3-phenylpropanamide consists of a phenylpropanamide core with a hydroxy group attached to the nitrogen atom .科学的研究の応用
Chemoselective Reactions and Synthesis
N-hydroxy-3-phenylpropanamide demonstrates significant applications in chemoselective reactions and synthesis processes. For instance, its derivative (2S,3S)-N1-methyl-2-hydroxy-3-methylamino-3-phenylpropanamide shows reactivity against dihaloalkanes and aldehydes, leading to the creation of hexahydro-4-pyrimidinones or oxazolidines. These reactions have been explained by 'ab initio' calculations, indicating a precise understanding of its chemical behavior (Hajji et al., 2002).
Enantioselective Reduction
The compound has also been involved in enantioselective reduction studies. The fungus Mortierella isabellina was used to convert derivatives of N-hydroxy-3-phenylpropanamide into (S)-3-hydroxyamides. This process usually resulted in high chemical yields and enantiomeric excesses, indicating its potential for creating specific stereoisomers of chemical compounds (Quirós et al., 1997).
Novel Synthesis Methods
A study on 3-(3-hydroxy-6-methyl-4-oxo-4 H-pyran-2-yl)-3-phenylpropanamide derivatives highlights a novel synthesis method using ionic liquids. This method is significant for its operational simplicity, mild reaction conditions, short reaction time, higher yields, and environmental friendliness, demonstrating the compound's utility in green chemistry (Li et al., 2013).
Development of Pharmacophores
N-hydroxy-3-phenylpropanamide derivatives have been synthesized and evaluated for their in vitro cytotoxicity against human cancer cell lines. These studies are crucial for understanding how modifications of this compound could lead to potential anticancer agents (Kumar et al., 2009).
HDAC Inhibitors
A series of N-hydroxy-4-(3-phenylpropanamido)benzamide (HPPB) derivatives, including N-hydroxy-3-phenylpropanamide, were designed and synthesized as novel histone deacetylase inhibitors. These compounds showed promise in inhibiting histone deacetylases, with some exhibiting potent antiproliferative activity against cancer cell lines, underscoring their potential in cancer research (Jiao et al., 2009).
特性
IUPAC Name |
N-hydroxy-3-phenylpropanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c11-9(10-12)7-6-8-4-2-1-3-5-8/h1-5,12H,6-7H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYBGBWAPFWWJRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20399509 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-hydroxy-3-phenylpropanamide | |
CAS RN |
17698-11-2 | |
| Record name | N-hydroxy-3-phenylpropanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20399509 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



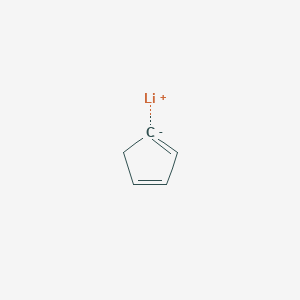
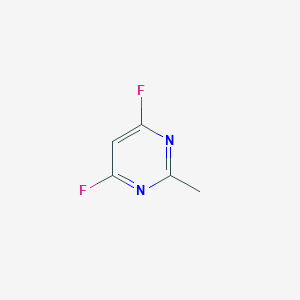
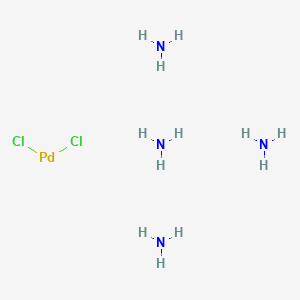
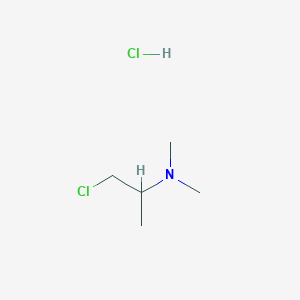
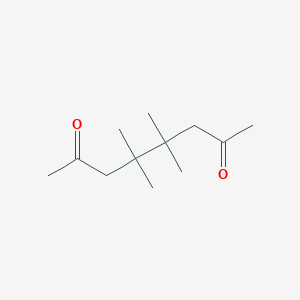
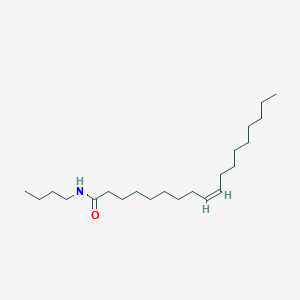
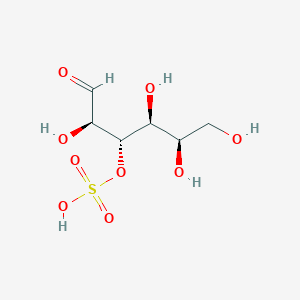
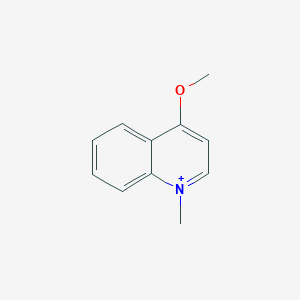
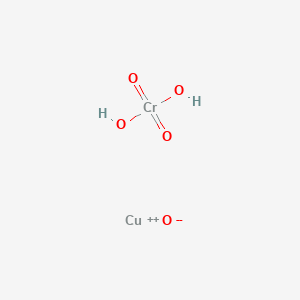
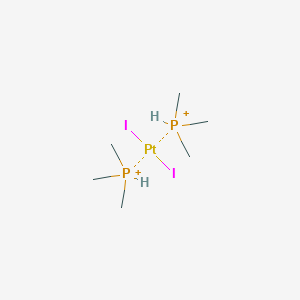
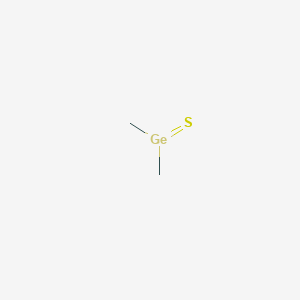
acetic acid](/img/structure/B99544.png)